molecular formula C6H4BrClN2O2 B1629713 4-Amino-6-bromo-3-chloropicolinic acid CAS No. 350601-51-3

4-Amino-6-bromo-3-chloropicolinic acid

Cat. No.: B1629713
CAS No.: 350601-51-3
M. Wt: 251.46 g/mol
InChI Key: DFLRSOVLHNHOJF-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-3-chloropicolinic acid is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
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Properties

CAS No.

350601-51-3

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-amino-6-bromo-3-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

DFLRSOVLHNHOJF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

Canonical SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate (200mg; 0.8 mmol) in 10 mL of methanol was added excess 2N NaOH (10 mL). The mixture was stirred for 1 hr at ambient temperature and then evaporated to dryness in vacuo. The residue was dissolved in water and diethyl ether. After separation of the phases, the aqueous layer was acidified with 1N HCl to a pH=2. The aqueous layer was evaporated to dryness and the residue was dissolved in 50 mL of methanol and filtered. The filtrate was evaporated under reduced pressure and the residue was triturated with 5 percent diethyl ether in petroleum ether to give 70 mg of 4-amino-6-bromo-3-chloropyridine-2-carboxylic acid, mp 182-183° C.
Name
methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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